molecular formula C21H26N2O5 B2952485 ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-27-5

ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No.: B2952485
CAS No.: 868224-27-5
M. Wt: 386.448
InChI Key: VGKADHJNSKVUHS-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring an isoquinolinone core substituted with a piperidine-containing ethyl ketone group at position 2 and an ethyl propanoate ester linked via an ether bond at position 5 (Figure 1). The piperidine moiety may enhance bioavailability by improving solubility, while the ester group could serve as a prodrug modification for controlled release .

Properties

IUPAC Name

ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKADHJNSKVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which is then functionalized through a series of reactions including acylation, alkylation, and esterification. The piperidine ring is introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Isoquinolinone Scaffolds

The compound belongs to a family of 1,2-dihydroisoquinolin-5-yl derivatives with varying substituents. Key analogues include:

Compound Substituent at Position 2 Substituent at Position 5 Notable Features
Target Compound: Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate 2-(2-oxo-2-piperidin-1-yl-ethyl) Ethyl propanoate ester Piperidine enhances solubility; ester group may act as a prodrug
Ethyl 2-((1-oxo-2-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate (CAS: 868223-81-8) 2-(2-oxo-2-phenylamino-ethyl) Ethyl acetate ester Anilino group introduces aromaticity; potential for hydrogen bonding
Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (CAS: 868224-64-0) 2-(2-oxo-2-(benzodioxin-6-ylamino)-ethyl) Ethyl propanoate ester Benzodioxin group may confer metabolic stability
Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate 2-(carbamoylmethyl) with phenylethyl substitution Ethyl propanoate ester Phenylethyl group increases lipophilicity; potential CNS activity

Key Observations :

  • Substituent Diversity: The piperidine group in the target compound contrasts with aromatic (e.g., anilino) or fused-ring (e.g., benzodioxin) substituents in analogues. Piperidine’s basic nitrogen may improve pharmacokinetics compared to neutral groups .
  • Ester Variations: Propanoate esters (target compound) vs. acetate esters (CAS: 868223-81-8) influence metabolic stability and hydrolysis rates. Propanoate esters generally exhibit slower enzymatic degradation .

Challenges :

  • Steric hindrance from bulky substituents (e.g., piperidine) may reduce coupling efficiency.
  • Oxidation sensitivity of the dihydroisoquinolinone core requires inert reaction conditions .

Crystallographic and Computational Studies

  • Crystallography : SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of such compounds. The target compound’s piperidine group likely exhibits anisotropic displacement parameters, necessitating high-resolution data for accurate modeling .
  • Docking Studies : Piperidine’s conformational flexibility may enhance binding to targets like G-protein-coupled receptors (GPCRs) compared to rigid analogues .

Biological Activity

Ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C20H25N3O4
Molecular Weight 371.44 g/mol
LogP 3.6387
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 42.563 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and neuroprotection.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibition of monoamine oxidases (MAO), particularly MAO B, which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects in neurodegenerative diseases like Parkinson's disease .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Neuroprotective Effects : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, compounds that inhibit MAO B have been linked to neuroprotection through the preservation of dopaminergic neurons .
  • Antinociceptive Properties : Some derivatives have demonstrated significant antinociceptive activity in animal models, suggesting potential applications in pain management. The mechanism often involves modulation of sodium and calcium channels, which are critical for pain signaling pathways .
  • Toxicity Profile : Toxicological assessments in rodent models indicated low subchronic toxicity for related compounds, with no significant adverse effects observed at certain dosages. This suggests a favorable safety profile for further development .

Study on MAO Inhibition

A notable study focused on the inhibition of human recombinant MAO A and B by various analogues of this compound. The results revealed that these compounds form stable adducts with the FAD moiety of MAO enzymes without producing harmful byproducts like hydrogen peroxide during the reaction .

Antinociceptive Activity Assessment

In a separate investigation, a series of piperidine derivatives were evaluated for their antinociceptive effects using the formalin test in rats. The results indicated that certain derivatives significantly reduced pain responses compared to control groups, highlighting their potential as analgesic agents .

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